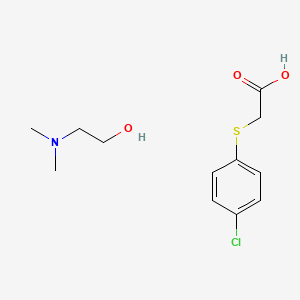
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol is a compound that combines two distinct chemical entities: 2-(4-chlorophenyl)sulfanylacetic acid and 2-(dimethylamino)ethanol. This compound is used primarily in research and experimental applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol typically involves a multi-step process. One common method includes the reaction of 4-chlorothiophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenyl)sulfanylacetic acid. This intermediate is then reacted with 2-(dimethylamino)ethanol under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylamino group can interact with various receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)thioacetic acid: Similar structure but lacks the dimethylamino group.
2-(dimethylamino)ethanol: Similar structure but lacks the chlorophenylsulfanyl group.
4-chlorothiophenol: Contains the chlorophenylsulfanyl group but lacks the acetic acid and dimethylaminoethanol components.
Uniqueness
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in research and potential therapeutic uses .
Propriétés
Numéro CAS |
105892-09-9 |
|---|---|
Formule moléculaire |
C12H18ClNO3S |
Poids moléculaire |
291.79 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C4H11NO/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-5(2)3-4-6/h1-4H,5H2,(H,10,11);6H,3-4H2,1-2H3 |
Clé InChI |
WBCTXKQLKAYFAQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



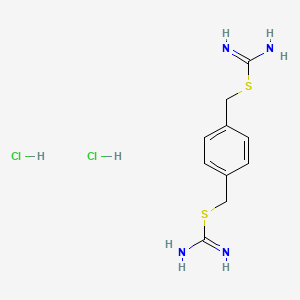







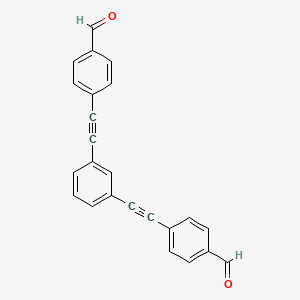
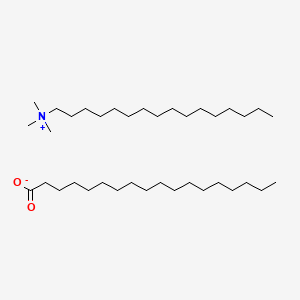
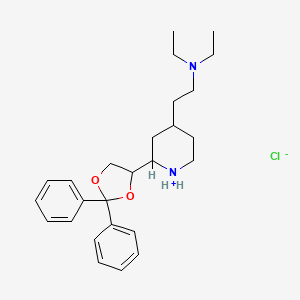

![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
